molecular formula C12H17N3O B13761368 2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one

2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one

Cat. No.: B13761368
M. Wt: 219.28 g/mol
InChI Key: YYFUGSQVRQIORT-UHFFFAOYSA-N
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Description

2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one is a heterocyclic compound that belongs to the class of pyrimidoazepines. This compound is characterized by its unique fused ring structure, which includes a pyrimidine ring fused to an azepine ring. The presence of ethyl groups at positions 2 and 9 further distinguishes this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one typically involves multi-step organic reactions. One common method involves the condensation of a suitable pyrimidine derivative with an azepine precursor under controlled conditions. The reaction may require the use of catalysts, such as acids or bases, to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the degree of saturation in the ring system.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrimidoazepines.

Scientific Research Applications

2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6,7,8,9-Tetrahydro-2-methyl-5H-pyrido[3,2-b]indole: This compound shares a similar fused ring structure but differs in the type of rings and substituents.

    5,6,7,8-Tetrahydro-2-naphthylamine: Another compound with a fused ring system, but with different functional groups and biological activities.

Uniqueness

2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one is unique due to its specific ring fusion and the presence of ethyl groups at positions 2 and 9

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

2,9-diethyl-7,8-dihydro-6H-pyrimido[4,5-b]azepin-5-one

InChI

InChI=1S/C12H17N3O/c1-3-11-13-8-9-10(16)6-5-7-15(4-2)12(9)14-11/h8H,3-7H2,1-2H3

InChI Key

YYFUGSQVRQIORT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C2C(=O)CCCN(C2=N1)CC

Origin of Product

United States

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